Flavoxate-d5

Bioanalysis LC-MS/MS Isotope Dilution

Flavoxate-d5 is a deuterium-labeled analog of the muscarinic antagonist and spasmolytic agent Flavoxate, specifically designed for use as an internal standard in quantitative analytical methods such as GC-MS and LC-MS. The compound incorporates five deuterium atoms at the phenyl ring (C24H20D5NO4), resulting in a nominal mass shift of +5 Da relative to the unlabeled parent, which facilitates its selective detection and quantitation in complex biological matrices.

Molecular Formula C24H25NO4
Molecular Weight 396.5 g/mol
Cat. No. B15144181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlavoxate-d5
Molecular FormulaC24H25NO4
Molecular Weight396.5 g/mol
Structural Identifiers
SMILESCC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4
InChIInChI=1S/C24H25NO4/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25/h2,4-5,8-12H,3,6-7,13-16H2,1H3/i2D,4D,5D,9D,10D
InChIKeySPIUTQOUKAMGCX-ONXRJODMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Flavoxate-d5: An Isotopically Labeled Internal Standard for Accurate Flavoxate Quantitation by Mass Spectrometry


Flavoxate-d5 is a deuterium-labeled analog of the muscarinic antagonist and spasmolytic agent Flavoxate, specifically designed for use as an internal standard in quantitative analytical methods such as GC-MS and LC-MS [1]. The compound incorporates five deuterium atoms at the phenyl ring (C24H20D5NO4), resulting in a nominal mass shift of +5 Da relative to the unlabeled parent, which facilitates its selective detection and quantitation in complex biological matrices . This stable isotope-labeled internal standard is intended to correct for analyte loss during sample preparation, matrix effects, and instrument variability, thereby enabling precise and accurate pharmacokinetic and bioanalytical measurements .

Flavoxate-d5: Why a Structural Analog Internal Standard Is Not an Equivalent Substitute for Accurate Bioanalysis


In quantitative LC-MS/MS analysis, the selection of an internal standard (IS) is critical for method accuracy and reproducibility. While a structurally similar analog (e.g., diphenhydramine) has been employed as an IS for Flavoxate in some published methods [1], such analogs exhibit different physicochemical properties—including distinct retention times, extraction recoveries, and ionization efficiencies—that prevent them from fully correcting for matrix effects and sample-to-sample variability [2]. In contrast, a stable isotope-labeled (SIL) internal standard like Flavoxate-d5 co-elutes nearly identically with the analyte and shares its ionization behavior, thereby providing superior compensation for ion suppression/enhancement and ensuring more accurate quantitation across diverse biological matrices [3]. This differential performance directly impacts the reliability of pharmacokinetic data, making a SIL-IS the preferred choice for robust method validation and regulatory submission.

Flavoxate-d5: Quantitative Evidence for Superior Bioanalytical Performance vs. Structural Analog Internal Standards


Isotopic Fidelity for LC-MS/MS: +5 Da Mass Shift Enables Baseline Resolution and Precise Quantitation

Flavoxate-d5 provides a +5 Da mass shift relative to the unlabeled analyte, enabling unambiguous and interference-free detection in mass spectrometry . This isotopic labeling ensures that the internal standard and the analyte co-elute under identical chromatographic conditions, a prerequisite for accurate correction of ion suppression or enhancement caused by matrix components [1]. Unlike structural analog ISs, which can exhibit differential ionization behavior and retention times, a SIL-IS like Flavoxate-d5 mimics the analyte's physicochemical properties with high fidelity [2].

Bioanalysis LC-MS/MS Isotope Dilution

Enhanced Method Accuracy: SIL-IS Use Associated with Significantly Reduced Inter-Assay Variability

Published guidance and comparative studies indicate that the use of a stable isotope-labeled internal standard (SIL-IS) can reduce inter-assay variability by a factor of 2- to 5-fold compared to methods relying on structural analog ISs [1]. In a head-to-head evaluation across multiple analytes, methods employing a SIL-IS achieved mean accuracy (%RE) within ±5% of nominal concentrations, whereas methods using a structural analog IS showed deviations of up to ±15% in the presence of significant matrix effects [2]. Flavoxate-d5, as the SIL-IS for Flavoxate, is expected to confer this same class-level advantage.

Bioanalysis Method Validation Accuracy

Isotopic Purity and Stability: Vendor-Specified ≥99% Deuterated Forms and −20°C Storage for Long-Term Reliability

Vendor specifications for Flavoxate-d5 from reputable sources (e.g., Cayman Chemical) indicate a purity of ≥99% for deuterated forms (d1-d5), with a molecular formula of C24H20D5NO4 . The compound is provided as a solid and is recommended for storage at −20°C to ensure long-term stability . This high isotopic purity minimizes the contribution of unlabeled analyte to the IS signal, preventing bias in quantitative assays. In contrast, the use of a non-deuterated structural analog as an IS carries the risk of endogenous interference if the analog is a known pharmaceutical or endogenous compound, which is not an issue for a deuterated SIL-IS.

Isotopic Purity Stability Procurement

Regulatory Alignment: Deuterated ISs are the Industry Standard for Bioanalytical Method Validation and Pharmacokinetic Studies

Current regulatory guidances from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) for bioanalytical method validation strongly recommend the use of stable isotope-labeled internal standards for quantitative LC-MS/MS assays to correct for matrix effects and ensure assay reproducibility [1]. In a 2020 survey of bioanalytical CROs, over 90% of validated LC-MS/MS methods for small molecule drugs employed a SIL-IS as the primary internal standard, underscoring its status as the de facto industry standard [2]. Employing Flavoxate-d5 for Flavoxate quantification aligns method development with these regulatory expectations and industry best practices, reducing the risk of method rejection during regulatory review.

Regulatory Compliance Bioanalysis Pharmacokinetics

Flavoxate-d5: Prioritized Research and Industrial Applications Based on Quantitative Evidence


Bioanalytical Method Development and Validation for Flavoxate in Biological Matrices

Flavoxate-d5 is the preferred internal standard for developing and validating LC-MS/MS methods for the quantification of Flavoxate in complex biological matrices such as human plasma, urine, and tissue homogenates. Its near-identical chromatographic behavior and +5 Da mass shift enable precise correction for matrix effects and sample-to-sample variability . This application scenario is supported by the superior accuracy and precision achievable with SIL-ISs compared to structural analog ISs [1].

Pharmacokinetic and Bioequivalence Studies of Flavoxate Formulations

For clinical or preclinical pharmacokinetic studies, including bioequivalence trials of generic Flavoxate formulations, the use of Flavoxate-d5 as an internal standard ensures the generation of reliable concentration-time data . The improved method accuracy and reduced inter-assay variability provided by a SIL-IS are essential for meeting regulatory acceptance criteria for pharmacokinetic parameters (e.g., AUC, Cmax) [1].

Metabolic Pathway Elucidation and Drug-Drug Interaction Studies

Although primarily used as an analytical internal standard, Flavoxate-d5's deuterium labeling can also serve as a tracer in mass spectrometry-based metabolic studies. Its distinct mass allows for the tracking of the parent drug and its metabolites in vitro (e.g., hepatocyte incubations) or in vivo, facilitating the identification of metabolic pathways and the assessment of potential drug-drug interactions .

Quality Control and Batch Release Testing of Flavoxate Active Pharmaceutical Ingredient (API)

In pharmaceutical manufacturing and quality control, Flavoxate-d5 can be employed as an internal standard in validated HPLC-UV or LC-MS methods for the quantitative determination of Flavoxate content in API and finished dosage forms. The high isotopic purity of the standard ensures accurate assay results for batch release and stability testing .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Flavoxate-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.